molecular formula C20H15N3O2 B4409336 5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B4409336
M. Wt: 329.4 g/mol
InChI Key: QTAWUCUYRLRICU-UHFFFAOYSA-N
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Description

5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-3-yl}pyridine: Similar structure but with a different oxadiazole ring.

    2-{5-[4-(benzyloxy)phenyl]-1,2,4-triazol-3-yl}pyridine: Contains a triazole ring instead of an oxadiazole ring.

    2-{5-[4-(benzyloxy)phenyl]-1,2,4-thiadiazol-3-yl}pyridine: Features a thiadiazole ring.

Uniqueness

5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its oxadiazole ring provides stability and electronic properties that are advantageous in various applications, while the benzyloxyphenyl group enhances its ability to interact with biological targets .

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-2-6-15(7-3-1)14-24-17-11-9-16(10-12-17)20-22-19(23-25-20)18-8-4-5-13-21-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAWUCUYRLRICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
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5-(4-Phenylmethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

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